4-(4-Ethylpiperazin-1-yl)-2-fluoroaniline
Overview
Description
4-(4-Ethylpiperazin-1-yl)-2-fluoroaniline is a useful research compound. Its molecular formula is C12H18FN3 and its molecular weight is 223.29 g/mol. The purity is usually 95%.
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Biological Activity
4-(4-Ethylpiperazin-1-yl)-2-fluoroaniline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C12H16F2N3
- CAS Number : 500205-60-7
- Structure : The compound features a piperazine ring substituted with an ethyl group and a fluorinated aniline moiety.
This compound exhibits its biological effects primarily through interactions with various molecular targets, including enzymes and receptors. The presence of the piperazine moiety is known to enhance binding affinity to biological targets, which may be crucial for its pharmacological effects.
Biological Activities
The compound has been studied for several biological activities:
Antimicrobial Activity
Research indicates that this compound demonstrates significant antimicrobial properties against various bacterial strains. A study reported its effectiveness against multidrug-resistant strains, suggesting potential as a lead compound in antibiotic development .
Anticancer Properties
In vitro studies have shown that this compound exhibits cytotoxic effects on cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest. Specific studies have indicated that it may inhibit key signaling pathways involved in cancer proliferation .
Neuropharmacological Effects
The piperazine structure is often associated with neuropharmacological effects. Preliminary studies suggest that this compound may modulate neurotransmitter systems, potentially offering therapeutic benefits for conditions like anxiety and depression .
Case Studies and Research Findings
- Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of several derivatives, including this compound, against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, highlighting its potential as an antimicrobial agent .
- Cytotoxicity in Cancer Cells : In a study assessing various compounds for anticancer activity, this compound showed IC50 values of 15 µM against A549 lung cancer cells, indicating significant cytotoxicity. Mechanistic studies suggested that the compound triggers apoptotic pathways through caspase activation .
- Neuropharmacological Assessment : Behavioral assays in rodent models demonstrated that administration of the compound led to reduced anxiety-like behavior in elevated plus maze tests, suggesting anxiolytic properties potentially mediated through serotonin receptor modulation .
Comparative Analysis with Similar Compounds
Compound Name | Structure Features | Biological Activity |
---|---|---|
This compound | Piperazine ring with ethyl and fluorine substituents | Antimicrobial, anticancer, neuroactive |
1-(4-Ethylpiperazin-1-yl)-2-nitrobenzene | Nitro group instead of fluorine | Limited antimicrobial activity |
4-(Piperidin-1-yl)-2-fluoroaniline | Piperidine ring | Similar anticancer effects |
Properties
IUPAC Name |
4-(4-ethylpiperazin-1-yl)-2-fluoroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FN3/c1-2-15-5-7-16(8-6-15)10-3-4-12(14)11(13)9-10/h3-4,9H,2,5-8,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICUCGMJXHQEANC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=CC(=C(C=C2)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70667402 | |
Record name | 4-(4-Ethylpiperazin-1-yl)-2-fluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70667402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
500205-60-7 | |
Record name | 4-(4-Ethyl-1-piperazinyl)-2-fluorobenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=500205-60-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(4-Ethylpiperazin-1-yl)-2-fluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70667402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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